4-Amino-6-chloroquinoline-3-carbonitrile

Beschreibung

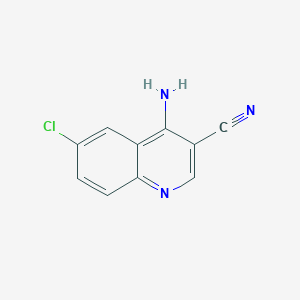

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-amino-6-chloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBHPXPOWLQGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Cyanoacetamide Intermediate

The initial step involves synthesizing cyanoacetamide derivatives by coupling an amine compound with cyanoacetic acid, typically in the presence of a peptide coupling reagent or acid catalyst. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) under controlled temperatures to avoid decomposition.

- Combine cyanoacetic acid, an amine (e.g., 3-chloroaniline for the 6-chloro substituent), and DMF.

- Cool the mixture below 15 °C.

- Add N,N′-dicyclohexylcarbodiimide (DCC) solution in DMF slowly to form a suspension.

- Filter off the dicyclohexylurea by-product.

- Precipitate the cyanoacetamide by adding water and filter.

This step yields the cyanoacetamide intermediate with high purity and yield, ready for further condensation.

Condensation to Form 3-Amino-2-cyanoacrylamide

The cyanoacetamide intermediate is then condensed with an optionally substituted aniline (in this case, 3-chloroaniline or derivatives) in the presence of an alcoholic solvent (e.g., ethanol or methanol) and a trialkyl orthoformate (such as triethyl orthoformate). This reaction produces the 3-amino-2-cyanoacrylamide intermediate.

- Alcoholic solvent medium.

- Trialkyl orthoformate as a dehydrating agent to facilitate condensation.

- Reaction temperature typically ambient to reflux depending on substrate reactivity.

This condensation step is crucial for introducing the amino group at position 4 and the cyano group at position 3 on the quinoline ring precursor.

Cyclodehydration to Form 4-Amino-6-chloroquinoline-3-carbonitrile

The final step involves cyclodehydration of the 3-amino-2-cyanoacrylamide intermediate using phosphorus oxychloride (POCl3) in a suitable solvent such as acetonitrile, toluene, xylene, or butyronitrile. The reaction may be catalyzed by tertiary amines or alcohols to improve yield and selectivity.

- Reflux with POCl3 for several hours.

- Use of aprotic solvents to stabilize intermediates.

- Optional addition of bases to control acidity and promote cyclization.

This step closes the quinoline ring system, yielding this compound with high purity and yield.

Alternative and Supporting Synthetic Routes

- Some literature reports the use of Vilsmeier-Haack reagents (formed from POCl3 and DMF) for formylation steps in quinoline synthesis, which can be adapted for chloroquinoline derivatives.

- Transition metal catalysis (Cu(II), Ni(II), Co(II), Cd(II)) has been explored to facilitate quinoline ring formation from acetanilides, which may be extended to substituted anilines like 3-chloroaniline.

- The chloro substituent at position 6 is typically introduced via the starting aniline derivative (3-chloroaniline), ensuring regioselective incorporation during ring closure.

Data Table Summarizing Key Preparation Steps

Research Findings and Observations

- The use of peptide coupling reagents and controlled temperature during cyanoacetamide formation improves product purity and yield by minimizing side reactions.

- Trialkyl orthoformates are effective dehydrating agents that promote condensation without harsh conditions, preserving sensitive substituents such as chloro groups.

- The choice of solvent and catalyst in the cyclodehydration step significantly influences the reaction rate and product purity; aromatic solvents like toluene and xylene provide good reaction media.

- The method allows for substitution at multiple positions (5, 6, 7, 8) on the quinoline ring, making it versatile for synthesizing various analogs.

- The chloro substituent at position 6 is stable under these reaction conditions, enabling selective synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-6-chloroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the chlorine or amino positions using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂O₂, in acidic or neutral conditions.

Reduction: LiAlH₄, NaBH₄, in anhydrous ether or alcohol solvents.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃), in polar aprotic solvents.

Major Products Formed:

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: 4-Amino-6-chloroquinoline-3-carboxylate.

Substitution: Substituted quinolines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

4-Amino-6-chloroquinoline-3-carbonitrile has been studied for its antimicrobial activities. Research indicates that compounds with similar structures exhibit efficacy against various bacterial strains, suggesting that this compound may also possess significant antimicrobial properties. Its mechanism often involves the inhibition of essential enzymes in microbial cells, disrupting their growth and proliferation .

Anticancer Activity

The compound is being investigated for its potential as an anticancer agent. Preliminary studies have shown that it may induce apoptosis in cancer cells and inhibit cell proliferation through the targeting of specific signaling pathways. This mechanism is similar to other quinoline derivatives known for their anticancer effects .

Antimalarial Activity

Similar to other 4-aminoquinoline derivatives, this compound may also exhibit activity against malaria-causing parasites such as Plasmodium falciparum. Studies have demonstrated that related compounds can inhibit the formation of beta-hematin, a process crucial for the detoxification of hemoglobin-derived heme in the parasite .

Chemical Synthesis

Building Block for Derivatives

In synthetic chemistry, this compound serves as a vital building block for the synthesis of more complex quinoline derivatives. Its structure allows for various modifications, enabling chemists to explore a wide range of derivatives with potentially enhanced biological activities .

Industrial Applications

Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. This application is particularly relevant in industries requiring high-performance colorants .

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

A study published in 2023 explored the anticancer mechanism of this compound analogs. The findings indicated that these compounds can effectively target protein kinases involved in cancer cell growth, leading to reduced tumor viability in vitro and promising results in vivo models .

Wirkmechanismus

The mechanism by which 4-Amino-6-chloroquinoline-3-carbonitrile exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of 4-amino-6-chloroquinoline-3-carbonitrile are compared below with related quinoline and heterocyclic carbonitriles. Key differences in substituent positions, electronic effects, and applications are highlighted.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Quinoline Carbonitriles

Key Differences and Implications

Positional Isomerism: Compared to 6-amino-2-chloroquinoline-3-carbonitrile , the target compound exhibits distinct reactivity due to the amino group at position 4 instead of 6. This affects hydrogen-bonding capacity and interaction with biological targets.

Electronic Effects: The nitro group in 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile introduces strong electron-withdrawing effects, reducing nucleophilicity at the quinoline core. In contrast, the amino group in the target compound enhances electron density, favoring electrophilic substitution reactions.

Substituent Complexity: Compounds like 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carbonitrile feature bulky aryl substituents, improving target specificity in drug design but complicating synthesis.

Solubility and Stability: The ethoxy group in 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile increases hydrophobicity compared to the target compound. Hydrochloride derivatives (e.g., in ) enhance aqueous solubility for pharmaceutical formulations.

Biologische Aktivität

4-Amino-6-chloroquinoline-3-carbonitrile is a derivative of quinoline that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antibacterial, and antimalarial activities.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including the Vilsmeier–Haack reaction and other nucleophilic substitutions, which allow for the introduction of functional groups that enhance its biological activity .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been shown to inhibit the growth of HER-2 positive cells, with enhanced activity compared to other kinase inhibitors . The mechanism of action involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HER-2 Positive Cells | 5.2 |

| Reference Compound (EKB-569) | HER-2 Positive Cells | 7.8 |

| SGI-1027 | KG-1 (Leukemia) | 6.5 |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Table 2: Antibacterial Activity Against Common Pathogens

| Compound | Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 12.0 |

| Reference Antibiotic (Amoxicillin) | S. aureus | 18.0 |

Antimalarial Activity

Furthermore, derivatives of this compound have been tested for antimalarial activity against Plasmodium falciparum. Compounds similar to 4-aminoquinoline derivatives have demonstrated the ability to inhibit the formation of beta-hematin, a critical process in malaria parasite survival .

Case Studies

- HER-2 Positive Cancer Treatment : A study demonstrated that the administration of a synthesized derivative of this compound resulted in a marked reduction in tumor size in mouse models bearing HER-2 positive tumors. The study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Antibacterial Efficacy : In vitro studies showed that this compound exhibited significant antibacterial activity against resistant strains of E. coli, making it a candidate for further development as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-6-chloroquinoline-3-carbonitrile, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols starting from quinoline precursors. For example, halogenation and nucleophilic substitution steps under controlled conditions (e.g., reflux with catalysts like pyridine) are critical. Evidence from analogous compounds suggests using anhydrous solvents and inert atmospheres to minimize side reactions . Purity optimization includes column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and consistency in melting point analysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 400–600 MHz) resolves structural features like the amino and chloroquinoline groups. Mass spectrometry (ESI-TOF) confirms molecular weight ([M+H]⁺ peak). Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches (~2200 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction (using SHELX-97 ) provides absolute configuration. Cross-validate data with elemental analysis (C, H, N ±0.3%) .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : The compound serves as a precursor for pharmacologically active quinolines. Its nitrile and amino groups enable functionalization via nucleophilic addition or transition-metal catalysis (e.g., Suzuki coupling for biaryl derivatives). Studies highlight its use in synthesizing antimicrobial agents and kinase inhibitors. Biological testing involves in vitro assays (MIC for antimicrobial activity) and enzyme inhibition kinetics (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in multi-step protocols?

- Methodological Answer : Optimize reaction kinetics using Design of Experiments (DoE). For example, vary temperature (80–120°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF) in a factorial design. Monitor intermediates via TLC and in situ FTIR. For halogenation steps, replace Cl₂ gas with safer reagents like N-chlorosuccinimide. Use continuous flow reactors to enhance mixing and heat transfer, reducing side-product formation .

Q. How should researchers resolve contradictions between crystallographic data and computational modeling results?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility) not captured in static X-ray structures. Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized geometries with experimental bond lengths/angles. For ambiguous electron density, use Hirshfeld surface analysis or multipole refinement (via Olex2 ). Cross-check with solid-state NMR to assess packing effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer : Systematically modify substituents (e.g., replace Cl with F, vary amino group position) and correlate with bioactivity. Use molecular docking (AutoDock Vina) to predict binding modes to targets like DNA gyrase. Validate with isothermal titration calorimetry (ITC) for binding affinity (Kd) and kinetics (SPR). For conflicting SAR data, employ free-energy perturbation (FEP) simulations to quantify substituent contributions .

Q. How can polymorphic forms of this compound impact biological activity, and how are they characterized?

- Methodological Answer : Polymorphs alter solubility and bioavailability. Screen using solvent crystallization (e.g., ethanol vs. acetonitrile) and analyze via PXRD. Compare dissolution rates in simulated gastric fluid. For thermodynamically unstable forms, use DSC/TGA to identify transition temperatures. Pair with in vivo pharmacokinetics (e.g., Cmax, AUC) in rodent models to link polymorphism to efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.